molecular formula C14H16N2O2 B14719593 2-Propenamide, N,N'-1,4-phenylenebis[2-methyl- CAS No. 17695-45-3

2-Propenamide, N,N'-1,4-phenylenebis[2-methyl-

Cat. No.: B14719593
CAS No.: 17695-45-3
M. Wt: 244.29 g/mol
InChI Key: IIHPLWVENBSCEL-UHFFFAOYSA-N
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Description

2-Propenamide, N,N’-1,4-phenylenebis[2-methyl- is a chemical compound known for its unique structure and properties It is a derivative of propenamide, featuring a phenylene group that bridges two propenamide units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, N,N’-1,4-phenylenebis[2-methyl- typically involves the reaction of 1,4-phenylenediamine with 2-methylpropenoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The process involves:

  • Dissolving 1,4-phenylenediamine in a suitable solvent such as dichloromethane.
  • Adding 2-methylpropenoyl chloride dropwise to the solution while maintaining a low temperature to control the reaction rate.
  • Stirring the reaction mixture for several hours to ensure complete reaction.
  • Purifying the product through recrystallization or column chromatography to obtain pure 2-Propenamide, N,N’-1,4-phenylenebis[2-methyl-.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, N,N’-1,4-phenylenebis[2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the amide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propenamide, N,N’-1,4-phenylenebis[2-methyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of polymers and copolymers with specific properties.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Medicine: Explored for its potential therapeutic applications, including its role in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Propenamide, N,N’-1,4-phenylenebis[2-methyl- involves its interaction with molecular targets through its amide and phenylene groups. These interactions can lead to the formation of stable complexes with other molecules, influencing various biochemical pathways. The compound’s ability to undergo oxidation, reduction, and substitution reactions also contributes to its versatility in different applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenamide, N,N’-[1,4-phenylenebis(methylene)]bis-
  • 2-Propenamide, N-[2-(2-chloro-4,5-dihydroxyphenyl)ethyl]-2-methyl-

Uniqueness

2-Propenamide, N,N’-1,4-phenylenebis[2-methyl- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the phenylene bridge enhances its stability and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

17695-45-3

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

2-methyl-N-[4-(2-methylprop-2-enoylamino)phenyl]prop-2-enamide

InChI

InChI=1S/C14H16N2O2/c1-9(2)13(17)15-11-5-7-12(8-6-11)16-14(18)10(3)4/h5-8H,1,3H2,2,4H3,(H,15,17)(H,16,18)

InChI Key

IIHPLWVENBSCEL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC1=CC=C(C=C1)NC(=O)C(=C)C

Origin of Product

United States

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